1,8-Naphthyridin-4-amine hydrochloride
Overview
Description
1,8-Naphthyridin-4-amine hydrochloride is a heterocyclic compound that belongs to the class of naphthyridines. These compounds are characterized by their fused pyridine rings, which contribute to their diverse biological activities and photochemical properties . The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
The synthesis of 1,8-naphthyridines, including 1,8-naphthyridin-4-amine hydrochloride, involves several methods:
Multicomponent Reactions: These reactions efficiently generate complex molecular architectures.
Friedländer Approach: This method uses green strategies to synthesize 1,8-naphthyridines by cyclizing intermediates derived from 2-aminopyridine and carbonyl compounds.
Metal-Catalyzed Synthesis: Metal catalysts, such as iridium, facilitate the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols to form 1,8-naphthyridines.
Chemical Reactions Analysis
1,8-Naphthyridin-4-amine hydrochloride undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Complex Formation: It forms complexes with metal ions, such as copper, which can quench its fluorescence.
Scientific Research Applications
1,8-Naphthyridin-4-amine hydrochloride has numerous applications in scientific research:
Medicinal Chemistry: It serves as a core structure in the development of drugs, such as gemifloxacin, which is used to treat bacterial infections.
Material Science: It is used in the development of light-emitting diodes, dye-sensitized solar cells, and molecular sensors.
Biological Research: Its ability to form complexes with metal ions makes it useful in developing chemosensors for detecting anions like cyanide.
Mechanism of Action
The mechanism of action of 1,8-naphthyridin-4-amine hydrochloride involves its interaction with molecular targets:
Comparison with Similar Compounds
1,8-Naphthyridin-4-amine hydrochloride is unique due to its specific structure and properties. Similar compounds include:
1,5-Naphthyridine: Another naphthyridine derivative with different nitrogen atom arrangements.
1,6-Naphthyridine: Known for its pharmacological activities, including anticancer and antimicrobial properties.
Hybrid Naphthyridines: Compounds that combine naphthyridine with other pharmacophores, such as β-lactams, to enhance their biological activities.
Properties
IUPAC Name |
1,8-naphthyridin-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3.ClH/c9-7-3-5-11-8-6(7)2-1-4-10-8;/h1-5H,(H2,9,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPCIYQEWUECDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2N=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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